molecular formula C6H11N3S B13269000 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13269000
M. Wt: 157.24 g/mol
InChI Key: ZEPOCYYAHVMTCW-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound containing a pyrazole ring substituted with an ethylsulfanyl group at the 3-position and a methyl group at the 1-position. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine typically involves the heterocyclization of appropriate precursors. One common method includes the reaction of 3-(alkylsulfanyl)methylpentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous hydrochloric acid under microwave irradiation . This method is efficient and yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-1-methyl-1H-pyrazol-5-amine
  • 3-(ethylsulfanyl)-1-phenyl-1H-pyrazol-5-amine
  • 3-(propylsulfanyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable scaffold for drug design and other applications .

Biological Activity

3-(ethylsulfanyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring with an ethylsulfanyl group at the 3-position and a methyl group at the 1-position. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H10N4S
  • Molecular Weight : Approximately 158.23 g/mol
  • Structure : The presence of the ethylsulfanyl group enhances its binding affinity to various biological targets, influencing its pharmacological profile.

Biological Activities

Research has indicated several potential therapeutic effects of this compound:

Antimicrobial Activity

The compound has shown promising efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary investigations into its anticancer properties suggest that this compound may induce cytotoxic effects on cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in specific cancer types .

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The ethylsulfanyl group is believed to enhance the compound's binding affinity, leading to modulation of these pathways .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other pyrazole derivatives reveals unique aspects regarding structure and activity:

Compound NameStructure FeaturesUnique Aspects
3-Methylpyrazol-5-oneLacks ethylsulfanyl groupExhibits distinct reactivity due to carbonyl presence
5-Amino-3-methylpyrazoleContains an amino group at position 5Increased polarity may affect solubility and bioactivity
4-Ethylthio-3-methylpyrazoleSimilar thioether structureMay show enhanced interaction with specific targets

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study explored the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant inhibition against multiple bacterial strains, showcasing its potential as an antibacterial agent .
  • Cytotoxicity Assessment : In vitro assays were performed on cancer cell lines to assess cytotoxicity. The results demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic use .

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

5-ethylsulfanyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C6H11N3S/c1-3-10-6-4-5(7)9(2)8-6/h4H,3,7H2,1-2H3

InChI Key

ZEPOCYYAHVMTCW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN(C(=C1)N)C

Origin of Product

United States

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